
N-(3,5-dimethylphenyl)-N'-(3-methylphenyl)thiourea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3,5-dimethylphenyl)-N'-(3-methylphenyl)thiourea (DMTU) is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. DMTU is a thiourea derivative that has been extensively studied for its ability to scavenge reactive oxygen species (ROS) and protect against oxidative stress.
作用机制
The mechanism of action of N-(3,5-dimethylphenyl)-N'-(3-methylphenyl)thiourea is primarily attributed to its ability to scavenge ROS. ROS are highly reactive molecules that can damage cellular components such as DNA, proteins, and lipids, leading to oxidative stress. This compound acts as a scavenger of ROS by donating an electron to the ROS, neutralizing its reactivity and preventing oxidative damage.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects in different cell types. In neurons, this compound has been shown to protect against oxidative stress-induced damage and prevent neuronal death. In cardiomyocytes, this compound has been shown to protect against ischemia/reperfusion injury and improve cardiac function. In endothelial cells, this compound has been shown to improve endothelial function and prevent atherosclerosis.
实验室实验的优点和局限性
N-(3,5-dimethylphenyl)-N'-(3-methylphenyl)thiourea has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. This compound is also highly soluble in water, making it easy to prepare solutions for experiments. However, this compound has some limitations for lab experiments. It can be toxic at high concentrations, and its effects can be influenced by various factors such as pH and temperature.
未来方向
There are several future directions for research on N-(3,5-dimethylphenyl)-N'-(3-methylphenyl)thiourea. One area of research is the development of this compound-based therapeutics for various diseases such as Alzheimer's disease and cardiovascular diseases. Another area of research is the use of this compound in agriculture to improve crop yield and protect against environmental stressors. Additionally, further research is needed to explore the potential use of this compound in environmental remediation.
合成方法
N-(3,5-dimethylphenyl)-N'-(3-methylphenyl)thiourea can be synthesized through the reaction between 3,5-dimethylphenyl isothiocyanate and 3-methylphenyl amine. The reaction is carried out in anhydrous ethanol under reflux conditions, and the resulting product is isolated through filtration and recrystallization. The purity of this compound can be determined through various analytical techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy.
科学研究应用
N-(3,5-dimethylphenyl)-N'-(3-methylphenyl)thiourea has been extensively studied for its potential applications in various fields such as medicine, agriculture, and environmental science. In medicine, this compound has been shown to protect against oxidative stress-induced damage in various cell types, including neurons, cardiomyocytes, and endothelial cells. This compound has also been shown to have anti-inflammatory and anti-apoptotic properties, making it a potential therapeutic agent for various diseases such as Alzheimer's disease, Parkinson's disease, and cardiovascular diseases.
In agriculture, this compound has been studied for its ability to enhance plant growth and protect against environmental stressors such as drought and salinity. This compound has been shown to increase the activity of antioxidant enzymes in plants, leading to improved plant growth and yield.
In environmental science, this compound has been studied for its potential use as a scavenger of ROS in polluted environments. This compound has been shown to effectively scavenge ROS in water and air, making it a potential tool for environmental remediation.
属性
IUPAC Name |
1-(3,5-dimethylphenyl)-3-(3-methylphenyl)thiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2S/c1-11-5-4-6-14(8-11)17-16(19)18-15-9-12(2)7-13(3)10-15/h4-10H,1-3H3,(H2,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLVACADMKIVDFG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=S)NC2=CC(=CC(=C2)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

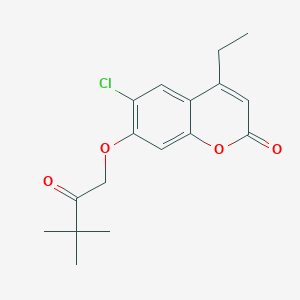
![8-methoxy-6-oxo-6H-benzo[c]chromen-3-yl 2-furoate](/img/structure/B5862945.png)
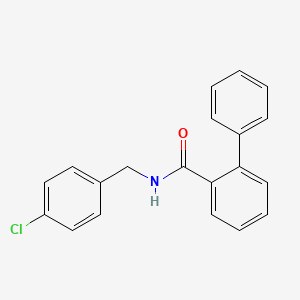
![(4-nitrophenyl)(1,3,5-triazatricyclo[3.3.1.1~3,7~]dec-7-yl)methanone oxime](/img/structure/B5862964.png)
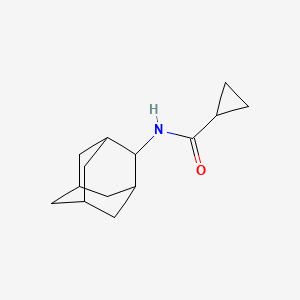
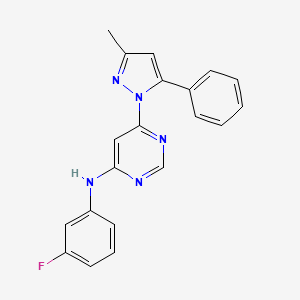

![1-({4-[(3,5-dimethyl-1H-pyrazol-1-yl)carbonyl]phenyl}sulfonyl)piperidine](/img/structure/B5862994.png)
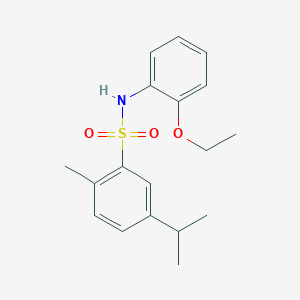
![1-[3-(2-nitrophenyl)acryloyl]azepane](/img/structure/B5863022.png)
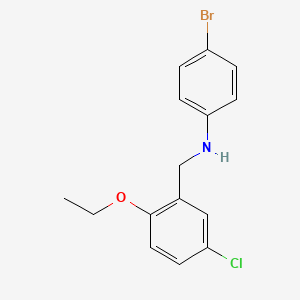
![N'-(2-bromo-3-phenyl-2-propen-1-ylidene)-2-[(1-ethyl-1H-benzimidazol-2-yl)thio]acetohydrazide](/img/structure/B5863031.png)

![3-[(4-acetyl-1-piperazinyl)sulfonyl]-N-benzylbenzamide](/img/structure/B5863047.png)